ONO-8590580

描述

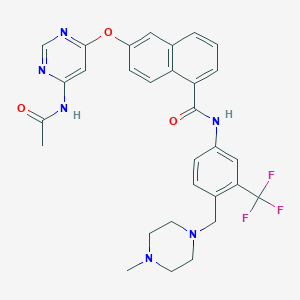

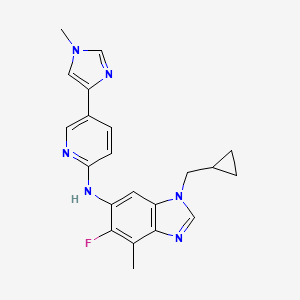

ONO-8590580 is a novel chemical compound that functions as a negative allosteric modulator of the gamma-aminobutyric acid type A receptor containing alpha 5 subunits. This compound has shown promise in enhancing long-term potentiation and improving cognitive deficits in preclinical models .

科学研究应用

ONO-8590580 有多种科学研究应用:

化学: 它用作研究 γ-氨基丁酸 A 型受体调节的工具化合物。

生物学: 该化合物用于研究 γ-氨基丁酸 A 型受体在记忆和认知功能中的作用。

医学: this compound 正在被探索作为阿尔茨海默病等认知障碍的潜在治疗剂。

作用机制

ONO-8590580 通过与含有 α5 亚基的重组人 γ-氨基丁酸 A 型受体上的苯二氮卓结合位点结合而发挥作用。这种结合导致 γ-氨基丁酸诱导的氯离子通道活性的负调节,从而增强长期增强作用并改善认知功能。 该化合物选择性抑制表达人重组 α5β3γ2 亚基的细胞中 γ-氨基丁酸诱导的电流 .

生化分析

Biochemical Properties

ONO-8590580 has been shown to bind to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors with a Ki of 7.9 nM . It exhibits functionally selective GABAA α5 negative allosteric modulator (NAM) activity for GABA-induced Cl- channel activity .

Cellular Effects

In cellular models, this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating GABA-induced currents in HEK293 cells expressing GABAA receptors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with biomolecules. It binds to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors . This binding leads to a functionally selective inhibition of GABA-induced Cl- channel activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in rat hippocampal slices, tetanus-induced long-term potentiation of CA1 synapse response was significantly augmented in the presence of 300 nM this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, orally administered this compound (1–20 mg/kg) dose-dependently occupied hippocampal GABAA α5 in a range of 40%–90% at 1 hour after intake .

Metabolic Pathways

Given its role as a GABAA α5 negative allosteric modulator, it is likely to interact with enzymes or cofactors involved in GABA metabolism .

Transport and Distribution

It is known that this compound can occupy hippocampal GABAA α5 receptors in a dose-dependent manner, suggesting that it may be transported and distributed to these receptors within cells .

Subcellular Localization

Given its binding to GABAA receptors, it is likely to be localized to the cell membrane where these receptors are typically found .

准备方法

ONO-8590580 的合成涉及几个步骤,从制备核心苯并咪唑结构开始。合成路线包括以下步骤:

形成苯并咪唑核心: 这涉及在酸性条件下将合适的先驱体环化。

引入氟和甲基: 这些基团通过选择性卤化和甲基化反应引入。

连接吡啶基和咪唑基: 这些基团通过亲核取代反应连接。

最终纯化: 该化合物使用色谱技术进行纯化,以达到高纯度

化学反应分析

ONO-8590580 经历了几种类型的化学反应:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可以用来修饰化合物中存在的官能团。

相似化合物的比较

ONO-8590580 与其他类似化合物相比具有独特的优势,因为它对含有 α5 亚基的 γ-氨基丁酸 A 型受体具有高度选择性和效力。类似化合物包括:

L-655,708: 含有 α5 亚基的 γ-氨基丁酸 A 型受体的另一个负性变构调节剂。

MRK-016: 具有类似调节作用,但选择性和效力曲线不同的化合物。

Ro 4938581: 另一个具有独特药理性质的调节剂

属性

IUPAC Name |

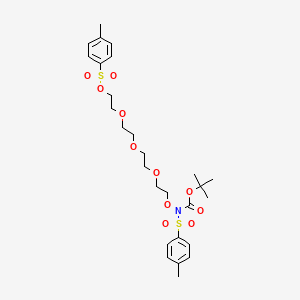

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGJMHPGMVUEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ONO-8590580 interact with its target and what are the downstream effects?

A1: this compound acts as a negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit (GABAA α5). These receptors are highly concentrated in the hippocampus, a brain region crucial for memory processing [, ]. this compound binds to the benzodiazepine binding site on GABAA α5 receptors, inhibiting GABA-induced chloride ion channel activity []. This inhibition enhances hippocampal long-term potentiation (LTP), a key mechanism underlying learning and memory [].

Q2: What is the relationship between the structure of this compound and its activity on GABAA α5 receptors?

A2: While specific structure-activity relationship (SAR) data for this compound hasn't been explicitly detailed in the provided research [, ], it's known that subtle modifications to the chemical structure of molecules can drastically impact their binding affinity, selectivity, and ultimately their effects on target receptors. Further research exploring SAR would be crucial to optimize this compound's properties for potential therapeutic applications.

Q3: What preclinical evidence supports the potential of this compound for treating cognitive disorders?

A3: In preclinical rodent models, this compound demonstrates promising effects on cognitive function. Orally administered this compound successfully reversed memory deficits induced by MK-801 in the passive avoidance test []. Additionally, it improved cognitive performance in the eight-arm radial maze test, demonstrating comparable or even superior efficacy to donepezil, a drug currently used to treat Alzheimer's disease []. Importantly, these cognitive benefits were not accompanied by anxiogenic or proconvulsant effects, highlighting its potential safety profile [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

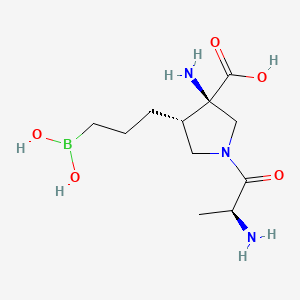

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)